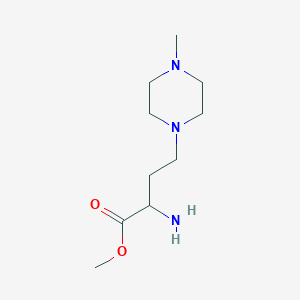

Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate

Description

Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate is a chemical compound with the molecular formula C10H21N3O2. It is known for its versatile applications in scientific research, particularly in the fields of pharmaceuticals and organic synthesis .

Properties

Molecular Formula |

C10H21N3O2 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate |

InChI |

InChI=1S/C10H21N3O2/c1-12-5-7-13(8-6-12)4-3-9(11)10(14)15-2/h9H,3-8,11H2,1-2H3 |

InChI Key |

MBDFQJHUGJMCAN-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CCC(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate typically involves the reaction of 4-methylpiperazine with a suitable ester precursor under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as methanol. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate is a chemical compound with a molecular formula of and a molecular weight of approximately 215.29 g/mol. It features a piperazine ring and an amino acid derivative, making it useful in medicinal chemistry and organic synthesis. The compound's functional groups enable various chemical transformations, leading to a wide array of applications.

Scientific Research Applications

This compound is used across various scientific fields, especially in chemistry and biology. Research is ongoing to explore its interactions with biological targets to understand its role as a modulator in biochemical pathways, which could provide insights into its therapeutic potential and aid in developing drugs for specific diseases.

Organic Synthesis

- Building Block: It serves as a building block in organic synthesis for preparing complex molecules.

- Reaction Types: It is involved in oxidation, reduction, and substitution reactions.

- Oxidation: Can be oxidized using potassium permanganate in an acidic medium.

- Reduction: Can be reduced using sodium borohydride in methanol.

- Substitution: Can undergo substitution reactions with alkyl halides in the presence of a base.

Medicinal Chemistry

- Therapeutic Exploration: It exhibits various biological activities, making it a candidate for therapeutic exploration.

- Mechanism of Action: It binds to specific molecular targets like enzymes or receptors, modulating their activity and influencing downstream signaling pathways.

Biological Activities

This compound exhibits various biological activities, making it a candidate for therapeutic exploration. Its mechanism of action involves binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity and influencing downstream signaling pathways. This interaction can lead to diverse biological effects, which are currently under investigation for potential therapeutic applications.

Structural Analogues

Several compounds share structural similarities with this compound. Some examples include:

- 2-(4-Methylpiperazin-1-yl)ethan-1-amine: features a similar piperazine moiety but has different functional groups.

- 2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]: contains a piperazine ring and is part of a different chemical class.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

2-(4-Methylpiperazin-1-yl)ethan-1-amine: Shares a similar piperazine moiety but differs in the overall structure and functional groups.

2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]: Contains a similar piperazine ring but is part of a different chemical class.

Uniqueness

Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various chemical reactions and applications in scientific research further distinguishes it from similar compounds .

Biological Activity

Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate is a compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a unique structure that includes a piperazine ring and an amino acid derivative. Its molecular formula is C_{12}H_{20}N_2O_2, with a molecular weight of approximately 216.30 g/mol. The compound's structure allows for various chemical transformations, making it versatile in synthetic applications.

Synthesis

The synthesis typically involves the reaction of 4-methylpiperazine with an ester precursor. The general process can be summarized as follows:

- Reactants : 4-Methylpiperazine and an appropriate ester.

- Conditions : The reaction is usually conducted under optimized conditions to maximize yield and purity.

- Yield : Industrial methods mirror laboratory synthesis but utilize industrial-grade reagents.

Biological Activities

This compound exhibits several notable biological activities:

Antimicrobial Activity

Research indicates that compounds with similar structures have shown moderate to good antimicrobial activity. For instance, derivatives of thiazole containing piperazine moieties have demonstrated significant antimicrobial effects in vitro, suggesting potential for similar activity in this compound .

| Compound | Activity Type | Observed Effect |

|---|---|---|

| Thiazole Derivatives | Antimicrobial | Moderate to Good |

| Piperazine Derivatives | Antimicrobial | Significant |

Anticancer Activity

Studies have indicated that this compound may possess anticancer properties. For example, related compounds have been evaluated for their cytotoxic effects on cancer cell lines such as HCT-116 and MCF-7. In one study, several derivatives exhibited IC50 values in the low micromolar range, indicating promising anticancer activity .

| Cell Line | Compound | IC50 (µg/mL) |

|---|---|---|

| HCT-116 | Compound A | 1.9 |

| MCF-7 | Compound B | 2.3 |

The mechanism of action for this compound involves binding to specific molecular targets such as enzymes or receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, including apoptosis induction and inhibition of tumor growth .

Case Studies

Several studies have explored the therapeutic potential of compounds related to this compound:

- Anticancer Study : A series of quinoxaline derivatives were synthesized and screened for antitumor activity against HCT-116 and MCF-7 cell lines. The most active compounds showed significant inhibitory action, supporting the potential of similar structures like this compound in cancer therapy .

- Antimicrobial Evaluation : Compounds derived from thiazole and piperazine were evaluated for their antimicrobial properties, revealing moderate to good efficacy against various bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.